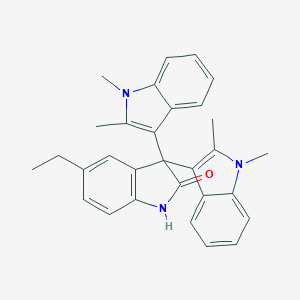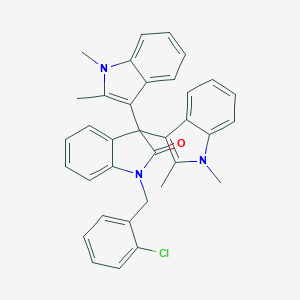![molecular formula C31H35N3 B307480 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline](/img/structure/B307480.png)
4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline, also known as DMEA, is a chemical compound that has been widely used in scientific research. It belongs to the family of bis-indole derivatives and has been found to have various biochemical and physiological effects.
Applications De Recherche Scientifique
4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline has been used in various scientific research applications, such as cancer research, neuroprotection, and photodynamic therapy. In cancer research, 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline has been used in photodynamic therapy to selectively target cancer cells and induce cell death.
Mécanisme D'action
The mechanism of action of 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline is not fully understood, but it has been suggested that it acts as a DNA intercalator and disrupts the DNA replication process. 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline has been shown to induce the production of reactive oxygen species (ROS), which can lead to cell death.
Biochemical and Physiological Effects
4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline has been found to have various biochemical and physiological effects, such as antioxidant and anti-inflammatory properties. It has been shown to reduce the production of ROS and inhibit the activity of inflammatory cytokines. 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline has also been found to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline in lab experiments is its high potency and selectivity towards cancer cells. It has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one limitation of using 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline. One direction is to optimize the synthesis method to improve the yield and purity of 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline. Another direction is to investigate the mechanism of action of 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline in more detail, particularly its interaction with DNA and topoisomerase II. Additionally, further studies are needed to evaluate the safety and efficacy of 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline in preclinical and clinical trials for cancer therapy.
Méthodes De Synthèse
The synthesis of 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline involves the reaction of 4-nitro-N,N-diethylaniline with 1,2-dimethylindole in the presence of a reducing agent such as iron powder. The nitro group of 4-nitro-N,N-diethylaniline is reduced to an amino group, which then reacts with 1,2-dimethylindole to form 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline. The synthesis method has been optimized to improve the yield and purity of 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline.
Propriétés
Nom du produit |
4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline |
|---|---|
Formule moléculaire |
C31H35N3 |
Poids moléculaire |
449.6 g/mol |
Nom IUPAC |
4-[bis(1,2-dimethylindol-3-yl)methyl]-N,N-diethylaniline |
InChI |
InChI=1S/C31H35N3/c1-7-34(8-2)24-19-17-23(18-20-24)31(29-21(3)32(5)27-15-11-9-13-25(27)29)30-22(4)33(6)28-16-12-10-14-26(28)30/h9-20,31H,7-8H2,1-6H3 |
Clé InChI |
NTZXWBHCXSYSNG-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C(C2=C(N(C3=CC=CC=C32)C)C)C4=C(N(C5=CC=CC=C54)C)C |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C(C2=C(N(C3=CC=CC=C32)C)C)C4=C(N(C5=CC=CC=C54)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Allyl 3-[3-(allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ether](/img/structure/B307398.png)

![8-[(4-Chlorobenzyl)oxy]-2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]quinoline](/img/structure/B307402.png)
![4-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chlorophenyl methyl ether](/img/structure/B307403.png)
![3-(Allylsulfanyl)-6-(3-bromo-5-chloro-2-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307404.png)

![Allyl 6-(5-methyl-2-thienyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307408.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307409.png)

![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[3-(cyclopentyloxy)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307416.png)
![3-(Allylsulfanyl)-6-[3-(cyclopentyloxy)phenyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307417.png)
![1-[10-bromo-6-(4-ethoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307418.png)
![1-[10-bromo-3-(ethylsulfanyl)-6-phenyl[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307419.png)
![2-(acetyloxy)-3-bromo-5-[(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenyl acetate](/img/structure/B307420.png)